molecular formula C14H23N5S B13989826 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol CAS No. 19270-97-4

9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol

Cat. No.: B13989826
CAS No.: 19270-97-4
M. Wt: 293.43 g/mol
InChI Key: QESZMNADTFAEIV-UHFFFAOYSA-N
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Description

9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol is a chemical compound with the molecular formula C15H27N6S It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol typically involves the reaction of purine derivatives with diethylamino and methylbutyl groups. The reaction conditions often require the use of solvents such as acetonitrile or dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the reaction. The process may also involve steps like purification through column chromatography to obtain the desired product with high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of advanced techniques like high-performance liquid chromatography (HPLC) and mass spectrometry (MS) ensures the quality and consistency of the final product.

Chemical Reactions Analysis

Types of Reactions

9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into different thiol derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where the diethylamino or methylbutyl groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperoxybenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Conditions often involve the use of strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions include various purine derivatives with altered functional groups, which can be further utilized in different chemical and biological applications.

Scientific Research Applications

9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: This compound is studied for its potential role in modulating biological pathways and interactions with nucleic acids.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an antiviral or anticancer agent.

    Industry: It is utilized in the development of new materials and as a component in various chemical processes.

Mechanism of Action

The mechanism of action of 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol involves its interaction with molecular targets such as enzymes and nucleic acids. It can bind to DNA or RNA, potentially inhibiting their function or altering their structure. This interaction can lead to the modulation of gene expression and the inhibition of viral replication or cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    Quinacrine: An acridine derivative with similar structural features and applications in antimalarial and anticancer research.

    Chloroquine: Another compound with a diethylamino group, known for its antimalarial properties.

    Acridine Orange: A compound used in biological staining with structural similarities to 9-[4-Diethylamino-1-methylbutyl]-9H-purine-6-thiol.

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to interact with nucleic acids and modulate biological pathways makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

19270-97-4

Molecular Formula

C14H23N5S

Molecular Weight

293.43 g/mol

IUPAC Name

9-[5-(diethylamino)pentan-2-yl]-3H-purine-6-thione

InChI

InChI=1S/C14H23N5S/c1-4-18(5-2)8-6-7-11(3)19-10-17-12-13(19)15-9-16-14(12)20/h9-11H,4-8H2,1-3H3,(H,15,16,20)

InChI Key

QESZMNADTFAEIV-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCC(C)N1C=NC2=C1NC=NC2=S

Origin of Product

United States

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